molecular formula C11H15BrClNO B13649285 6-Amino-2-bromo-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol hydrochloride

6-Amino-2-bromo-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol hydrochloride

Katalognummer: B13649285
Molekulargewicht: 292.60 g/mol
InChI-Schlüssel: BWJDDHURXBWFEO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Amino-2-bromo-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol hydrochloride is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of an amino group, a bromine atom, and a hydroxyl group attached to a benzocycloheptene ring system. The hydrochloride salt form enhances its solubility in water, making it more suitable for various experimental conditions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-bromo-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of a suitable benzocycloheptene derivative, followed by the introduction of the amino group through nucleophilic substitution. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions. The purification process may involve recrystallization or chromatography techniques to obtain the desired product in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

6-Amino-2-bromo-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of the corresponding hydrogenated compound.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

6-Amino-2-bromo-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol hydrochloride has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-Amino-2-bromo-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol hydrochloride involves its interaction with specific molecular targets and pathways. The amino group and bromine atom play crucial roles in its binding to target proteins or enzymes, leading to modulation of their activity. The exact pathways and targets may vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-Amino-2-bromo-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol hydrochloride stands out due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with biological targets. This unique feature may confer distinct biological activities and potential therapeutic applications compared to its analogs.

Eigenschaften

Molekularformel

C11H15BrClNO

Molekulargewicht

292.60 g/mol

IUPAC-Name

6-amino-2-bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol;hydrochloride

InChI

InChI=1S/C11H14BrNO.ClH/c12-8-4-5-9-7(6-8)2-1-3-10(13)11(9)14;/h4-6,10-11,14H,1-3,13H2;1H

InChI-Schlüssel

BWJDDHURXBWFEO-UHFFFAOYSA-N

Kanonische SMILES

C1CC(C(C2=C(C1)C=C(C=C2)Br)O)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.